molecular formula C19H19NO4 B8794993 Fmoc-2-Amino-2-methyl-propionic acid

Fmoc-2-Amino-2-methyl-propionic acid

Cat. No.: B8794993
M. Wt: 325.4 g/mol
InChI Key: HHKUVJAKUATCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-Amino-2-methyl-propionic acid is a non-proteinogenic amino acid derivative featuring a 2-amino-2-methylpropionic acid backbone protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile protecting groups and its ease of removal under mild basic conditions (e.g., piperidine) . The methyl branch at the α-carbon introduces steric hindrance, which can influence peptide conformation, stability, and interactions with biological targets.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-4-(9H-fluoren-9-ylmethoxy)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C19H19NO4/c1-19(20,18(22)23)10-17(21)24-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11,20H2,1H3,(H,22,23)

InChI Key

HHKUVJAKUATCOG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-2-Amino-2-methyl-propionic acid with structurally or functionally related compounds, based on evidence from diverse sources.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogs
Compound Name Structural Features Molecular Weight (g/mol) Solubility Applications Reference
This compound 2-amino-2-methylpropionic acid, Fmoc-α-amine Theoretical: ~325.3 Moderate (est.) Peptide backbone modification, steric modulation -
Fmoc-Dap(Alloc,Me)-OH (CAS: 2389078-45-7) L-2,3-diaminopropionic acid, Fmoc (α), Alloc (β), methyl (β) 457.50 (est.) Insoluble in H₂O Orthogonal protection in branched peptides
Fmoc-4-(Boc-amino)-L-phenylalanine (CAS: 174132-31-1) Phe with Boc on phenyl ring, Fmoc-α-amine 502.56 Powder (crystalline) Aromatic side-chain functionalization
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid (CAS: 162558-25-0) Diamino propionic acid, Fmoc (α), Boc (β) 426.46 Insoluble in H₂O Dual protection for stepwise synthesis
Fmoc-L-2-amino-3-guanidinopropionic acid Guanidino group at β-carbon Theoretical: ~409.4 Water-soluble (est.) Arginine mimic, enhanced basicity
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (CAS: 166108-71-0) PEG-like spacer, Fmoc-amine 385.41 Hydrophilic Solubility enhancer, linker chemistry

Key Research Findings

Steric and Conformational Effects
  • This compound: The methyl branch at C2 introduces steric hindrance, reducing conformational flexibility compared to linear analogs like Fmoc-alanine. This property is critical for stabilizing β-turn structures or restricting peptide backbone dynamics .
  • Fmoc-Dap(Alloc,Me)-OH : Dual protection (Fmoc and Alloc) enables orthogonal deprotection strategies, facilitating the synthesis of branched peptides with controlled side-chain modifications .

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